Methyl 3,4-dichlorobenzoate
Description
Nomenclature and Chemical Classification of Methyl 3,4-Dichlorobenzoate (B1239242)
The systematic identification and classification of a chemical compound are fundamental to its study and application in scientific research.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The designated IUPAC name for this compound is methyl 3,4-dichlorobenzoate. sigmaaldrich.comescientificsolutions.com This name precisely describes the molecular structure: a methyl group attached to the oxygen of the carboxylate group of 3,4-dichlorobenzoic acid.
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 2905-68-2. sigmaaldrich.comescientificsolutions.comscbt.comoakwoodchemical.comchemfish.co.jpbiosynth.comthermofisher.com This number is a definitive, internationally recognized identifier that facilitates unambiguous reference in databases, literature, and regulatory contexts.
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.comescientificsolutions.com |
| CAS Number | 2905-68-2 sigmaaldrich.comescientificsolutions.comscbt.comoakwoodchemical.comchemfish.co.jpbiosynth.comthermofisher.com |
| Molecular Formula | C₈H₆Cl₂O₂ sigmaaldrich.comescientificsolutions.comscbt.comoakwoodchemical.comchemfish.co.jp |
| Molecular Weight | 205.04 g/mol sigmaaldrich.comscbt.comoakwoodchemical.comchemfish.co.jp |
In addition to its formal IUPAC name and CAS number, this compound is also known by other names. A common synonym is "Benzoic acid, 3,4-dichloro-, methyl ester". escientificsolutions.com Another identifier is "Methyl 3,4-dichlorobenzenecarboxylate". escientificsolutions.com These alternative names are frequently encountered in chemical catalogs and literature.
| Identifier Type | Identifier |
| Synonym | Benzoic acid, 3,4-dichloro-, methyl ester escientificsolutions.com |
| Synonym | Methyl 3,4-dichlorobenzenecarboxylate escientificsolutions.com |
| MDL Number | MFCD00018165 sigmaaldrich.comoakwoodchemical.com |
| InChI Key | WICGATIORFSOJL-UHFFFAOYSA-N sigmaaldrich.com |
This compound belongs to the broader class of halogenated benzoates. These are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms. wikipedia.orgturito.com The presence and position of these halogens significantly influence the compound's physical and chemical properties, such as reactivity and lipophilicity. cymitquimica.com
The ester functional group, specifically a methyl ester in this case, is formed from the reaction of a carboxylic acid (in this instance, 3,4-dichlorobenzoic acid) with an alcohol (methanol). wikipedia.org This ester group can undergo various reactions, such as hydrolysis back to the carboxylic acid and alcohol, or transesterification with other alcohols.
Other related halogenated benzoates include isomers like methyl 3,5-dichlorobenzoate and compounds with different halogen substitutions. pharmaffiliates.combiosynth.com The specific arrangement of the chlorine atoms at the 3 and 4 positions on the aromatic ring gives this compound distinct electronic properties that influence its reactivity in synthetic pathways. cymitquimica.com
Synonyms and Other Identifiers
Contextual Significance in Organic Chemistry and Related Fields
This compound holds importance primarily as a tool for further chemical synthesis.
This compound is primarily utilized as a research chemical and an organic intermediate. scbt.comchemfish.co.jp This means it serves as a starting material or a building block in the synthesis of more complex molecules. pharmaffiliates.com Its structure contains multiple reactive sites—the aromatic ring and the ester group—that can be modified through various chemical reactions to create new compounds. For instance, the ester can be hydrolyzed or the aromatic ring can undergo further substitution reactions, making it a versatile precursor in the development of new pharmaceuticals and agrochemicals. vulcanchem.com
Applications in Synthesis of Active Pharmaceutical Ingredients and Agrochemicals
The structural framework of this compound is utilized as a key intermediate in the synthesis of a range of molecules for the pharmaceutical and agricultural sectors. The chlorine and methyl ester groups offer specific reaction sites for creating diverse end-products.
In Agrochemical Synthesis
A notable application of the 3,4-dichlorobenzoate structure is in the production of fungicides. One such example is the fungicide Piperalin, used to control powdery mildew. The chemical name for Piperalin is 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate. nih.govepa.gov
The synthesis of Piperalin involves the esterification of 3,4-dichlorobenzoic acid with 3-(2-methylpiperidino)propyl alcohol. In this process, 3,4-dichlorobenzoic acid, the precursor to its methyl ester, is a critical component. The reaction forms the final ester linkage to produce the active fungicidal agent.
Agrochemical Synthesis Example
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| 3,4-Dichlorobenzoic Acid | 3-(2-Methylpiperidino)propyl alcohol | Piperalin | Fungicide |
Table 1: Synthesis of Piperalin
In Pharmaceutical Intermediate Synthesis
This compound serves as a precursor for creating intermediates that are foundational for developing active pharmaceutical ingredients (APIs). A significant application is in the synthesis of β-diketone (1,3-diketone) structures. These diketones are highly valued in medicinal chemistry as they are key building blocks for various heterocyclic compounds, which are core components of many drugs. ijpras.comresearchgate.net
A specific example is detailed in patent literature, where this compound is reacted with acetophenone (B1666503) in the presence of sodium hydride. patsnap.com This reaction, a type of Claisen condensation, yields a chloroalkoxy-1,3-diphenyl-beta-diketone. patsnap.com Such β-diketones are pivotal intermediates for synthesizing a multitude of biologically active compounds for potential therapeutic use. ijpras.comnih.govmdpi.com
Pharmaceutical Intermediate Synthesis Example
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| This compound | Acetophenone | 1-(3-chloro-4-methoxyphenyl)-3-phenyl-1,3-propanedione | Pharmaceutical Intermediate (β-Diketone) |
Table 2: Synthesis of a β-Diketone Intermediate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICGATIORFSOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183290 | |
| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-68-2 | |
| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,4-dichlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4-dichlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 3,4 Dichlorobenzoate
Established Synthetic Routes
The synthesis of Methyl 3,4-dichlorobenzoate (B1239242) is primarily achieved through well-established chemical reactions, with the most common method being the esterification of its corresponding carboxylic acid.
The most conventional and straightforward method for synthesizing Methyl 3,4-dichlorobenzoate is the Fischer esterification of 3,4-dichlorobenzoic acid with methanol (B129727). This reaction is typically performed under acidic conditions. An acid catalyst, such as sulfuric acid or hydrogen chloride, is used to protonate the carboxyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction mixture is generally heated under reflux to drive the equilibrium towards the formation of the ester product.
While direct esterification of 3,4-dichlorobenzoic acid is common, alternative precursors can be utilized. One such industrial method involves starting with benzoyl chloride. The benzoyl chloride is first chlorinated, resulting in a mixture of chlorinated isomers. This mixture is then treated with methanol to form the corresponding methyl esters. From this mixture, the desired Methyl 2,5-dichlorobenzoate (B1240473) isomer can be separated, demonstrating a pathway that begins with a different precursor and incorporates a purification step to isolate the target compound. google.com Another advanced approach involves the enzymatic transformation of 3,4-dichlorobenzoic acid. Studies have focused on using 4-chlorobenzoate: CoA ligase for the thioesterification of 3,4-dichlorobenzoic acid, which is typically a poor substrate for the wild-type enzyme. nih.gov Rational design and mutation of the enzyme, for instance creating an I303A mutant, have been shown to significantly enhance the rate of this biochemical conversion. nih.gov
Esterification of 3,4-Dichlorobenzoic Acid with Methanol
Advanced Synthetic Techniques and Optimization
Optimizing the synthesis of this compound involves careful control of reaction parameters and the selection of appropriate catalysts to maximize yield and purity.
For the standard esterification reaction, acidic catalysts are paramount. Concentrated sulfuric acid is a common choice due to its effectiveness and low cost. The reaction is typically conducted at the reflux temperature of methanol to ensure a sufficient reaction rate. vulcanchem.com In the context of enzymatic synthesis, the conditions are markedly different, involving aqueous buffer systems at physiological pH and ambient temperatures. For example, the crystallization of the I303A mutant of 4-chlorobenzoate: CoA ligase complexed with 3,4-dichlorobenzoate was carried out at 4 °C. nih.gov The catalysis in this case is biological, relying on the specific three-dimensional structure of the enzyme's active site to facilitate the reaction. nih.gov
High purity is crucial, especially when the compound is used as an intermediate in pharmaceutical synthesis. In syntheses that produce a mixture of isomers, such as the chlorination of benzoyl chloride, a critical step is the purification of the desired ester. google.com Low-temperature crystallization has been effectively employed to separate substantially pure methyl 2,5-dichlorobenzoate from the resulting mixture of mono- and polychlorinated esters by cooling the mixture to between -10°C and 10°C. google.com This technique leverages the different solubilities and melting points of the isomers to achieve separation. For standard esterification, driving the reaction equilibrium by removing the water byproduct can optimize the yield.
Reaction Conditions and Catalysis
Synthesis of Derivatives and Analogues of this compound
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives and analogues through reactions targeting the ester group or the aromatic ring.
One common reaction is the formation of amides and hydrazides. For instance, reacting this compound with phenylhydrazine (B124118) in the presence of sodium methoxide (B1231860) in methanol yields 3,4-dichlorobenzoic acid phenylhydrazide. prepchem.com Similarly, more complex amide derivatives can be formed. Isopropoxycarbonyl 3,4-dichlorobenzoate, a related ester, is used in coupling reactions with various anilines in the presence of sodium carbonate to produce N-aryl-3,4-dichlorobenzamides. mdpi.comresearchgate.net
This compound can also be incorporated into larger, more complex molecules. Examples include the synthesis of gentiopicroside (B1671439) derivatives, where the 3,4-dichlorobenzoate moiety is attached to a complex natural product scaffold. nih.gov Another derivative, methylthiothis compound, is synthesized from 3,4-dichlorobenzoic acid, demonstrating the modification of the ester group itself. rsc.org
The table below summarizes the synthesis of several derivatives starting from 3,4-dichloro-substituted precursors.
| Starting Material | Reagents | Derivative |
| This compound | Phenylhydrazine, Sodium methoxide, Methanol | 3,4-Dichlorobenzoic acid phenylhydrazide prepchem.com |
| Isopropoxycarbonyl 3,4-dichlorobenzoate | Aniline derivatives, Sodium carbonate, Water/THF | N-Aryl-3,4-dichlorobenzamides mdpi.comresearchgate.net |
| 3,4-Dichlorobenzoic acid | DMSO, Acetic Anhydride | Methylthiothis compound rsc.org |
| Gentiopicroside Precursor | 3,4-Dichlorobenzoic acid, EDCI, DMAP | Gentiopicroside 3,4-dichlorobenzoate derivative nih.gov |
Formation of Substituted Benzoates
The primary method for synthesizing this compound is through the esterification of 3,4-dichlorobenzoic acid. This can be achieved via Fischer esterification, a common acid-catalyzed reaction where the carboxylic acid is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. youtube.com Alternatively, 3,4-dichlorobenzoic acid can be converted to its more reactive acid chloride derivative, 3,4-dichlorobenzoyl chloride. chemicalbook.com This intermediate readily reacts with methanol to yield this compound. The acid chloride is a versatile precursor for a variety of substituted benzoates. For instance, it can be reacted with different phenols, such as p-methoxyphenol, to form the corresponding benzoate (B1203000) esters. google.com
Once formed, this compound can serve as a starting material for the synthesis of other substituted benzoate derivatives through reactions involving its ester or chloro functionalities. A notable example is its reaction with phenylhydrazine in the presence of sodium methoxide, which results in the formation of 3,4-dichlorobenzoic acid phenylhydrazide, a different class of benzoate derivative. prepchem.com
Table 1: Synthesis of 3,4-Dichlorobenzoyl Chloride This table outlines a general procedure for the synthesis of aroyl chlorides from the corresponding carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Duration | Product |
| 3,4-Dichlorobenzoic acid | Oxalyl dichloride | N,N-dimethyl-formamide (DMF) | Dichloromethane (CH2Cl2) | 20°C | 12 h | 3,4-Dichlorobenzoyl chloride |
| Data sourced from Bioorganic and Medicinal Chemistry, 2018. chemicalbook.com |
Table 2: Synthesis of Substituted Benzoate Derivatives This table provides examples of reactions to form substituted benzoates and related derivatives starting from 3,4-dichloro- aza-aromatic precursors.
| Starting Material | Nucleophile/Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
| 3,4-Dichlorobenzoyl chloride | p-Methoxyphenol | Sodium hydroxide (B78521) | Water | Ice bath | p-Methoxyphenyl 3,4-dichlorobenzoate | google.com |
| This compound | Phenylhydrazine | Sodium methoxide | Methanol | Reflux | 3,4-Dichlorobenzoic acid phenylhydrazide | prepchem.com |
Regioselective Synthesis and Reaction Mechanisms (e.g., SRN1 mechanism)
The reactivity of dichlorinated benzene (B151609) rings, such as in this compound, can be explained by different mechanisms, including the radical-nucleophilic substitution (SRN1) pathway, particularly in reactions with certain nucleophiles. researchgate.netresearchgate.net The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. researchgate.netconicet.gov.ar
The key steps of the SRN1 mechanism are:
Initiation: The aromatic substrate (ArX) accepts an electron from a donor (e.g., via photo-stimulation) to form a radical anion (ArX•⁻).
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).
The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻).
This new radical anion transfers its electron to another molecule of the original substrate (ArX), forming the final substitution product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. conicet.gov.ar
Research on closely related compounds like methyl 2,5-dichlorobenzoate demonstrates this mechanism. Photostimulated reactions with sulfur-centered nucleophiles, such as phenylthiolate (PhS⁻), in liquid ammonia (B1221849) lead to monosubstitution products. conicet.gov.ar These reactions are characteristically inhibited by radical scavengers like m-dinitrobenzene, confirming the radical-mediated pathway. conicet.gov.ar Theoretical studies, including analysis of spin densities in the radical anion intermediates, help explain the observed regioselectivity of these reactions. researchgate.netconicet.gov.ar
Competition experiments involving methyl chlorobenzoate isomers reacting with trimethylstannyl anions (Me₃Sn⁻) via an SRN1 mechanism have shown that the relative reactivity of the chlorine leaving group is influenced by its position relative to the ester group. researchgate.net Another relevant process is the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes, which can proceed through the formation of radical anion intermediates, showcasing another pathway where radical anion activation of an aryl chloride is a key step. mdpi.com
Table 3: SRN1 Reaction of Methyl 2,5-dichlorobenzoate with Sulfur Nucleophiles This table details the reaction conditions and products for the photostimulated reaction of a dichlorobenzoate ester, which proceeds via an SRN1 mechanism. This serves as a model for the reactivity of this compound.
| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |
| Methyl 2,5-dichlorobenzoate | Phenylthiolate (PhS⁻) | Liquid Ammonia | Photostimulated | Methyl 2-chloro-5-(phenylthio)benzoate | conicet.gov.ar |
| Methyl 2,5-dichlorobenzoate | 1-Adamantylthiolate (AdS⁻) | Liquid Ammonia | Photostimulated | Methyl 5-(adamantan-1-ylthio)-2-chlorobenzoate | conicet.gov.ar |
| Data sourced from Tetrahedron, 2012. conicet.gov.ar |
Chemical Reactivity and Mechanistic Studies of Methyl 3,4 Dichlorobenzoate
Electrochemical Behavior and Reduction Pathways
The electrochemical reduction of chlorinated aromatic compounds like methyl 3,4-dichlorobenzoate (B1239242) is a key process in their environmental degradation and in synthetic applications. The primary reaction is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.
The electroreduction of the various isomers of methyl dichlorobenzoate has been studied, revealing that the primary reaction is dechlorination. lookchem.com The rate and regioselectivity of this dechlorination are highly dependent on the substitution pattern of the chlorine atoms on the benzene (B151609) ring. lookchem.com This process involves the transfer of electrons to the molecule, typically forming a radical anion intermediate which then expels a chloride ion. The resulting aryl radical is then reduced and protonated to give the dechlorinated product.
In biological systems, reductive dehalogenation is also a known pathway. For example, cell extracts from the anaerobe “Desulfomonile tiedjei” have been shown to reductively dehalogenate halobenzoates. science.gov This enzymatic activity is membrane-associated and inducible by the presence of the substrate. science.gov While the electron donor in these biological systems is often a small molecule like formate (B1220265) or H₂, the fundamental chemical transformation of C-Cl bond cleavage is analogous to electrochemical reduction. science.govscience.gov
During the reduction of dichlorobenzoates, the removal of the two chlorine atoms can occur sequentially. The pronounced regioselectivity observed in the electroreduction of methyl dichlorobenzoates indicates that one chlorine atom is preferentially removed over the other, leading to the formation of mono-chlorinated intermediates. lookchem.com For methyl 3,4-dichlorobenzoate, the reduction would produce either methyl 3-chlorobenzoate (B1228886) or methyl 4-chlorobenzoate. The relative position of the chlorine atoms to each other and to the electron-withdrawing ester group determines which C-Cl bond is more susceptible to cleavage.
In a related biological context, the anaerobic degradation of 3,4-dichlorobenzoate by Acinetobacter sp. did not lead to simple dechlorination but instead resulted in the accumulation of 4-carboxy-1,2-benzoquinone as the final product. asm.org This illustrates that under certain conditions, alternative pathways can compete with or supplant simple reductive dehalogenation.
Electroreduction and Dechlorination Mechanisms
Hydrolytic Stability and Degradation Pathways
The ester functional group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. smolecule.com This process involves the cleavage of the ester bond, leading to the formation of 3,4-dichlorobenzoic acid and methanol (B129727). The stability of this compound is therefore pH-dependent, with increased degradation observed in highly acidic or alkaline environments. vulcanchem.comevitachem.com
Under acidic conditions, the hydrolysis of this compound is typically achieved by refluxing in the presence of a strong acid, such as hydrochloric acid, often in a co-solvent system like ethanol/water to ensure solubility. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Basic hydrolysis, or saponification, is generally a more rapid process. It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. The resulting 3,4-dichlorobenzoic acid can be obtained by acidification of the reaction mixture. Studies on related dichlorinated benzoate (B1203000) esters have shown that alkaline conditions can enhance the cleavage of the ester bond.
Table 1: General Conditions for Hydrolysis of Dichlorinated Benzoate Esters
| Condition | Reagents | Temperature | Typical Product |
| Acidic Hydrolysis | Strong Acid (e.g., HCl) in Ethanol/Water | Reflux | Corresponding Carboxylic Acid |
| Basic Hydrolysis | Strong Base (e.g., NaOH) in Ethanol/Water | 60-100°C | Corresponding Carboxylate Salt |
This table presents generalized conditions based on the hydrolysis of similar compounds as specific data for this compound was not available in the search results.
The primary and expected degradation product of the hydrolysis of this compound is 3,4-dichlorobenzoic acid . smolecule.com Under certain biological or environmental conditions, further degradation can occur. For example, microbial degradation of chlorinated benzoic acids can proceed through various pathways. Some microorganisms are capable of hydrolyzing the ester bond of substituted chlorobenzoic esters. oup.com
In some instances, the degradation of dichlorobenzoates can involve dioxygenation to form a carboxy-hydrodiol, which can then be converted to a catechol derivative. researchgate.net For example, the degradation of 3,4′-dichlorobiphenyl has been shown to produce 4-chlorobenzoate, which is then metabolized via 4-chlorocatechol. oup.com While not directly involving this compound, these pathways illustrate potential downstream degradation products of the initial hydrolysis product. It is important to note that the specific intermediates and final degradation products are highly dependent on the specific conditions and microbial strains involved. researchgate.netresearchgate.net
Hydrolysis under Acidic and Basic Conditions
Theoretical and Computational Analysis of Reactivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide significant insights into the chemical reactivity of molecules like this compound. mdpi.comd-nb.infofrontiersin.org These studies can elucidate reaction mechanisms, predict reactive sites, and explain experimentally observed phenomena.
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of organic molecules. mdpi.comresearchgate.net By optimizing molecular geometries and calculating energies of reactants, transition states, and products, DFT can be used to map out potential energy surfaces for various reactions. researchgate.netconicet.gov.ar For dichlorinated benzoates, DFT studies have been employed to understand their reactivity with nucleophiles. researchgate.net These calculations can help in determining parameters like activation energies, which are crucial for predicting the feasibility and rate of a reaction. conicet.gov.ar The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results. researchgate.netsemanticscholar.org
In the context of electron transfer reactions, understanding the properties of the radical anion of this compound is essential. researchgate.net DFT can be used to calculate the spin density distribution in these radical anions. researchgate.netrsc.org The spin density indicates the location of the unpaired electron, which in turn helps to predict which bonds are most likely to cleave. conicet.gov.ar
For radical anions of methyl dichlorobenzoates, it has been shown that the spin density distribution can explain the observed regioselectivity of reactions. conicet.gov.ar For instance, a low spin density at the meta-positions relative to the ester group would suggest that cleavage at these positions is not favored. conicet.gov.ar The potential energy surfaces for the dissociation of these radical anions can also be evaluated, providing insights into the fragmentation pathways. researchgate.netconicet.gov.ar Studies on related compounds have shown that the fragmentation of the C-Cl bond is a key step in their reactions. conicet.gov.ar
Table 2: Theoretical Parameters from DFT Studies on Dichlorobenzoate Derivatives
| Parameter | Significance | Reference |
| Activation Energy | Determines the kinetic feasibility of a reaction pathway. Lower activation energy indicates a more favorable reaction. | conicet.gov.ar |
| Spin Density | Indicates the distribution of the unpaired electron in a radical anion, predicting the site of bond cleavage. | researchgate.netconicet.gov.ar |
| Potential Energy Surface | Maps the energy of a system as a function of its geometry, revealing reaction pathways and intermediates. | researchgate.netconicet.gov.ar |
This table summarizes key theoretical parameters and their importance in understanding the reactivity of dichlorobenzoate derivatives based on computational studies.
Computational modeling extends beyond single-molecule reactivity to encompass intermolecular interactions. frontiersin.orgresearchgate.netresearchgate.net Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. researchgate.net This is valuable for understanding how molecules pack in a solid and the nature of the non-covalent interactions that hold them together.
Furthermore, computational models can predict how a molecule like this compound might interact with other molecules, such as solvents or biological macromolecules. researchgate.net Molecular docking studies, for example, can predict the binding mode and affinity of a molecule to a protein's active site, which is crucial in drug design and understanding mechanisms of action. researchgate.net The distribution of charge on the molecular surface, often visualized using a molecular electrostatic potential (MEP) map, can identify regions that are prone to electrophilic or nucleophilic attack, thus providing a visual representation of the molecule's reactivity. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of Methyl 3,4-dichlorobenzoate (B1239242) by mapping its carbon and hydrogen atoms. While complete experimental spectra are not universally published, the expected spectral data can be accurately predicted based on established principles and data from analogous compounds.
The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For Methyl 3,4-dichlorobenzoate, there are two distinct types of protons: those on the aromatic ring and those in the methyl ester group.
The three aromatic protons are chemically non-equivalent and exhibit predictable splitting patterns due to spin-spin coupling.
H-2: This proton is adjacent to the carbonyl group and is expected to appear as a doublet.
H-5: This proton is situated between the two chlorine atoms and is expected to be a doublet of doublets.
H-6: This proton is ortho to a chlorine atom and is expected to appear as a doublet. The methyl group protons are equivalent and not coupled to other protons, thus appearing as a sharp singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.10 | d |
| H-5 | ~7.85 | dd |
| H-6 | ~7.60 | d |
| -OCH₃ | ~3.90 | s |
Predicted values are based on standard chemical shift increments and comparison with similar chlorinated benzoate (B1203000) structures.
The ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule. This compound has eight carbon atoms, which are all expected to be chemically distinct. The signals include the carbonyl carbon of the ester, the six aromatic carbons, and the methyl carbon. Carbons bonded to electronegative chlorine atoms are shifted downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-1 | ~132 |
| C-2 | ~131 |
| C-3 | ~133 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-6 | ~128 |
| -OCH₃ | ~53 |
Predicted values are based on data from analogous compounds such as 3,4-dichlorobenzoic acid and other methyl chlorobenzoate isomers. spectrabase.com
The predicted NMR data correlates directly with the structure of this compound. In the ¹H NMR spectrum, the downfield shifts of the aromatic protons are consistent with the electron-withdrawing effects of the chlorine atoms and the carbonyl group. The singlet for the methyl group confirms its isolation from other protons. In the ¹³C NMR spectrum, the carbon bearing the carbonyl group (C=O) is the most downfield, a characteristic feature of ester carbonyls. The aromatic carbons show a range of shifts influenced by the positions of the two chlorine substituents and the ester group.
¹³C NMR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which provides further structural validation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of this compound. The compound is sufficiently volatile for gas chromatography, which separates it from other components in a mixture. Following separation, the mass spectrometer generates a mass spectrum that serves as a chemical fingerprint for identification. The technique is sensitive and specific, making it suitable for quantitative analysis, as demonstrated by its use as an internal standard in pharmacokinetic studies of related compounds. nih.gov
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): The molecular weight of this compound is approximately 205.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will display a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks:
M⁺ peak (containing two ³⁵Cl atoms): m/z ≈ 204
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 206
M+4 peak (containing two ³⁷Cl atoms): m/z ≈ 208 The relative intensity ratio of these peaks is expected to be approximately 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms. chemguide.co.uk
Major Fragment Ions: The fragmentation is dictated by the functional groups present. For methyl esters, common fragmentation pathways involve the loss of the methoxy (B1213986) group or the entire methoxycarbonyl group.
Loss of a methoxy radical (·OCH₃): This cleavage results in the formation of the 3,4-dichlorobenzoyl cation. This is often a very stable and abundant ion.
[M - 31]⁺: m/z ≈ 173
Loss of the methoxycarbonyl radical (·COOCH₃): This fragmentation leads to the formation of the 3,4-dichlorophenyl cation.
[M - 59]⁺: m/z ≈ 145
These expected fragmentation patterns, combined with the unique isotopic signature of the molecular ion, allow for confident identification of this compound via mass spectrometry.
Computational Chemistry and Molecular Modeling of Methyl 3,4 Dichlorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For methyl 3,4-dichlorobenzoate (B1239242), these computational methods provide insights into its fundamental properties at the atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com The B3LYP functional, a hybrid exchange-correlation functional, combined with the 6-311++G(d,p) basis set, is a widely used level of theory for optimizing molecular geometries and predicting various molecular properties. ijcce.ac.irresearchgate.net This approach is utilized to find the lowest energy conformation of a molecule, providing a stable, optimized structure. als-journal.com For similar molecules, this method has been successfully applied to obtain optimized geometric parameters in the ground state. mdpi.com The process involves performing frequency calculations to ensure the optimized structure corresponds to a true energy minimum. als-journal.com
Table 1: Representative Theoretical Calculation Parameters
| Parameter | Description |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |
| Basis Set | 6-311++G(d,p) |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. als-journal.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.netresearchgate.net
For a related dichlorinated compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, the HOMO-LUMO energy gap was calculated to understand its electronic properties. researchgate.net In another study, the HOMO-LUMO gap of a triazine derivative was found to be 4.4871 eV, indicating its chemical reactivity. irjweb.com For a different molecule, 5-Hydroxymethyluracil, the HOMO-LUMO energy gap was calculated to be 5.4338 eV using the B3LYP/6-311++G(d,p) level of theory. mdpi.com While the specific HOMO-LUMO gap for methyl 3,4-dichlorobenzoate is not provided in the search results, these examples demonstrate the application of computational methods to determine these important electronic parameters.
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Concepts
| Orbital | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. ijcce.ac.ir It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure representation. uni-muenchen.de This analysis provides a quantitative description of the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which can be energetically evaluated using second-order perturbation theory. uni-muenchen.dewisc.edu
NBO analysis can reveal important details about intramolecular interactions. For instance, in a study of N,N′-diphenylguanidinium 3,5-dichlorobenzoate, NBO analysis supported the existence of N–H…O hydrogen bonding interactions. researchgate.net The analysis examines interactions between donor and acceptor orbitals, and the stabilization energy associated with these interactions provides insight into the molecule's electronic structure. wisc.edu Although specific NBO analysis results for this compound were not found, the methodology is widely applied to understand bonding and charge distribution in organic molecules. faccts.deaiu.edu
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical basis of the structure and function of biological macromolecules. researchgate.net These simulations provide insights into the conformational changes, stability, and interactions of molecules over time. researchgate.netnih.gov
MD simulations are extensively used to explore the dynamics of ligand-protein interactions, which is a fundamental process in drug development. nih.gov These simulations can reveal the key interactions that stabilize a ligand within a protein's binding site and can be used to predict binding affinities. semanticscholar.org By simulating the movement of the ligand and protein atoms over time, researchers can observe how the ligand settles into its binding pose and identify the crucial intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding process. nih.gov
While no specific studies on the ligand-protein binding dynamics of this compound were found, the general approach involves docking the ligand into a target protein and then running an MD simulation to observe the stability of the complex. nottingham.ac.uk For example, in a study of an antidepressant drug, molecular docking was used to understand its interaction with a target protein. als-journal.com Similarly, a study on xanthanolide derivatives used molecular docking to investigate their binding to a specific enzyme. These simulations can provide valuable information for the design of more potent and selective inhibitors.
MD simulations are also instrumental in studying the conformational changes and stability of molecules. researchgate.net Proteins and other flexible molecules are not static entities but exist as an ensemble of different conformations. nih.gov MD simulations can capture these motions and provide a detailed picture of the molecule's dynamic behavior. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable conformations and the transitions between them. rsc.org
For ligands, understanding their conformational flexibility is crucial for predicting their binding mode and affinity. nih.gov MD simulations can be used to explore the conformational landscape of a ligand and identify the low-energy conformations that are most likely to be relevant for binding. nih.gov This information can then be used to improve the accuracy of docking studies and to design ligands with optimal shapes and flexibilities for a given target. biorxiv.org Although specific MD simulation data for this compound is not available in the provided results, the principles of using MD to assess conformational stability are well-established. researchgate.netrsc.org
Ligand-Protein Binding Dynamics
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this method allows for the visualization and quantification of the close contacts between neighboring molecules.
Quantification of Intermolecular Interactions
The primary intermolecular contacts expected to stabilize the crystal lattice of this compound include hydrogen-hydrogen (H···H), chlorine-hydrogen (Cl···H), oxygen-hydrogen (O···H), carbon-hydrogen (C···H), and chlorine-chlorine (Cl···Cl) interactions. The prevalence of hydrogen atoms on the molecular surface typically results in H···H contacts being the most abundant. The presence of chlorine atoms introduces the potential for halogen bonding (Cl···O or Cl···Cl) and other significant dipole-dipole interactions.
For analogous compounds, the percentage contribution of these interactions to the total Hirshfeld surface area provides a quantitative measure of their importance. A hypothetical breakdown for this compound, based on analyses of similar structures, is presented in the table below.
| Interaction Type | Predicted Percentage Contribution |
|---|---|
| H···H | ~40-50% |
| Cl···H | ~20-30% |
| O···H | ~10-15% |
| C···H | ~5-10% |
| Cl···O | ~1-5% |
| Cl···Cl | ~1-3% |
Fingerprint Plots for Supramolecular Assembly
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed visualization of the intermolecular contacts. These plots map the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Each point on the plot represents a specific type of contact, and the density of these points indicates the frequency of that interaction.
For this compound, the fingerprint plot would be expected to display distinct features corresponding to the key intermolecular interactions. The large contribution from H···H contacts would appear as a large, diffuse region in the center of the plot. The Cl···H interactions would be represented by characteristic "wings" or "spikes" on the plot. The sharpness and length of these spikes provide information about the strength and nature of these contacts.
Similarly, O···H contacts, indicative of weak hydrogen bonds involving the carbonyl oxygen, would also form distinct spikes. The analysis of these plots allows for a nuanced understanding of how individual molecules assemble into a stable, three-dimensional supramolecular structure. For instance, the presence of sharp, well-defined spikes for Cl···H and O···H interactions would suggest that these directional forces play a crucial role in guiding the crystal packing arrangement.
Biological Activities and Pharmacological Relevance of Methyl 3,4 Dichlorobenzoate Derivatives
Anti-inflammatory Activities
The anti-inflammatory potential of methyl 3,4-dichlorobenzoate (B1239242) derivatives is primarily linked to their ability to modulate enzymatic activity and signaling pathways that are central to the inflammatory response.
Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. ambeed.com The therapeutic action of these drugs is largely due to the inhibition of COX-2, while adverse side effects are often linked to the inhibition of the COX-1 isoform. nih.gov
Several derivatives incorporating the dichlorobenzoate structure have been investigated for their COX-2 inhibitory activity.
A gentiopicroside (B1671439) derivative featuring a 3,4-dichlorobenzoate moiety, identified as PL-7 , was synthesized and evaluated for its anti-inflammatory activity, which is associated with COX-2 inhibition. thieme-connect.com
Diaryl-substituted hydrazones containing a 2,4-dichlorobenzoate (B1228512) group have demonstrated the ability to inhibit COX-2 with IC₅₀ values below 10 μM. nih.gov
In a study of novel benzimidazole (B57391) derivatives, which are recognized for their anti-inflammatory properties through COX-2 inhibition, several candidates showed potent and selective activity. news-medical.net
A semi-synthetic analogue of Sipholenol A, Sipholenol A-4-O-3′,4′-dichlorobenzoate , has been noted as a potent inhibitor of breast cancer migration, with an IC₅₀ of 1.3µM in wound-healing assays. thno.org
| Compound Class/Derivative | Target/Assay | Finding |
| Diaryl-substituted hydrazones (with 2,4-dichlorobenzoate) | COX-2 Inhibition | IC₅₀ < 10 μM nih.gov |
| Sipholenol A-4-O-3′,4′-dichlorobenzoate | Wound-Healing Assay | IC₅₀ = 1.3 µM thno.org |
| Benzimidazole Derivatives (general class) | COX-2 Inhibition | Potent and selective inhibition observed news-medical.net |
Modulation of MAPK Pathway (P38, ERK, JNK)
The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38, ERK, and JNK cascades, are crucial regulators of cellular processes like inflammation, proliferation, and apoptosis. uconn.edudntb.gov.ua The balance between the activation of these pathways can determine a cell's fate. uconn.edu For instance, in neuronal cells, activation of JNK and p38 is critical for inducing apoptosis, while the ERK pathway is associated with cell survival. uconn.edu
The marine-derived compound Sipholenol A-4-O-3′,4′-dichlorobenzoate has been shown to interfere with signaling cascades that involve downstream MAPK activation. nih.gov Its effects on breast cancer cell motility are attributed, in part, to the inhibition of breast cancer kinase (BRK) and focal adhesion kinase (FAK) signaling, which in turn affects downstream factors including AKT and MAPK. nih.gov Research into the ZDHHC17 protein in glioblastoma has shown it builds a signaling module with MAP2K4 to activate the JNK/p38 pathway, highlighting these kinases as therapeutic targets. mdpi.com While direct modulation of the p38, ERK, and JNK pathways by methyl 3,4-dichlorobenzoate itself is not extensively detailed, the activity of its more complex derivatives suggests that interference with MAPK signaling is a relevant mechanism of action.
Reduction of Prostaglandin E2 (PGE2) Production
The inhibition of COX-2 by dichlorobenzoate derivatives directly leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. ambeed.com Prostaglandin E2 (PGE2), a principal metabolic product of the COX-2 enzyme, is a potent stimulator of inflammation and is linked to pain and the progression of some cancers. ambeed.comresearchgate.net
Studies have demonstrated that a decrease in PGE2 levels correlates with a reduction in inflammation and pain. For example, treatment with NSAIDs such as indomethacin (B1671933) leads to a fall in PGE2 concentrations in the synovial fluid of patients with rheumatoid arthritis. ambeed.com In patients with fibromyalgia, a decrease in muscle levels of PGE2 was associated with a corresponding reduction in pain. sun-shinechem.com Therefore, the COX-2 inhibitory activity of this compound derivatives is pharmacologically significant due to the consequent reduction in PGE2 production.
Antiemetic Properties
The pharmacological relevance of dichlorobenzoate derivatives also extends to their antiemetic effects, which are primarily mediated through the antagonism of serotonin (B10506) receptors.
Serotonin Antagonism of Related Compounds (e.g., MDL 72,222)
A prominent example of a pharmacologically active dichlorobenzoate derivative is MDL 72,222 (also known as Bemesetron). This compound is a tropanyl 3,5-dichlorobenzoate, making it a close structural relative of the this compound series. thno.orgnih.gov MDL 72,222 was developed as one of the first potent and highly selective antagonists for the 5-HT₃ receptor subtype.
The 5-HT₃ receptors, located on vagus nerve terminals and in specific brain regions, are crucial in mediating nausea and vomiting, particularly that induced by chemotherapy. The antagonism of these receptors is the established mechanism for the "setron" class of antiemetic drugs. MDL 72,222 has demonstrated high affinity and selectivity for the 5-HT₃ receptor, effectively inhibiting cisplatin-induced emesis in animal models.
| Compound | Target Receptor | Binding Affinity / Potency |
| MDL 72,222 (Bemesetron) | 5-HT₃ | IC₅₀ = 0.82 nM |
| 5-HT₁, 5-HT₂ | IC₅₀ > 10,000 nM | |
| α₁, α₂, β-adrenergic | IC₅₀ > 10,000 nM | |
| Histamine H₁ | IC₅₀ = 3,800 nM |
Pharmacokinetics of Related Metabolites
N-desmethyl-MDL 72,222
3,5-dichlorobenzoic acid
Glycine conjugate of 3,5-dichlorobenzoic acid
MDL 72,222-N-oxide
Notably, this analytical method utilized 3,4-dichlorobenzoate analogues as internal standards, underscoring the chemical relationship between these compound series. Pharmacokinetic studies in baboons using a radiolabeled version of MDL 72,222 revealed that the compound readily crosses the blood-brain barrier and exhibits high lipophilicity, which may contribute to high non-specific binding and a slow clearance from brain tissue. uconn.edu The main metabolite of the related drug dolasetron (B1670872) (MDL 73,147EF) was also found to be pharmacologically active, significantly reducing cisplatin-induced vomiting.
Potential Herbicidal and Pesticidal Applications
The dichlorobenzoate moiety is a well-established pharmacophore in the agrochemical industry, known for conferring herbicidal and fungicidal properties to various molecules.
Derivatives of this compound have demonstrated notable activity as both herbicides and fungicides. Research has shown that compounds incorporating the 3,4-dichlorobenzoate structure can be effective against various plant species and fungi. For instance, p-methoxyphenyl 3,4-dichlorobenzoate has been identified as a useful herbicide. Another prominent derivative, Piperalin, chemically known as 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate, is utilized as a fungicide, particularly for controlling powdery mildew on greenhouse flowers and ornamental plants.
Studies on related structures, such as methyl 2,5-dichlorobenzoate (B1240473), have shown that seemingly minor changes, like the position of a methoxy (B1213986) group, can significantly impact herbicidal efficacy against specific plants like Lactuca sativa (lettuce). conicet.gov.ar This highlights the sensitivity of biological activity to the precise substitution pattern on the benzene (B151609) ring.
Herbicidal and Pesticidal Derivatives
| Compound Name | Derivative of | Application | Reference |
|---|---|---|---|
| p-Methoxyphenyl 3,4-dichlorobenzoate | 3,4-Dichlorobenzoic Acid | Herbicide | |
| Piperalin | 3,4-Dichlorobenzoic Acid | Fungicide |
The use of chlorinated aromatic compounds like dichlorobenzoates in agriculture necessitates a thorough evaluation of their environmental impact. solubilityofthings.com Chlorinated benzoic acids and their metabolites can be released into the environment, where their persistence and potential for bioaccumulation are of concern. solubilityofthings.com The parent compound, 3,4-dichlorobenzoic acid (3,4-DCBA), is a common metabolite in the aerobic transformation of many chlorinated pollutants. ccsenet.org
Fortunately, research has demonstrated that certain microorganisms are capable of degrading these compounds, mitigating their environmental load. Studies have identified bacteria such as Corynebacterium jeikeium and Edwardsiella tarda, isolated from wastewater treatment plants, that can utilize 3,4-DCBA as a sole source of carbon and energy. ccsenet.org The biodegradation process often involves dioxygenase enzymes that initiate the cleavage of the aromatic ring, eventually breaking the compound down into less harmful substances. ccsenet.orgresearchgate.net Understanding these degradation pathways is crucial for developing bioremediation strategies for contaminated sites.
Activity against Plant Species
Other Biological Activities of Related Compounds
Beyond agriculture, the structural motif of this compound is relevant to the development of therapeutic agents. The compound can serve as a precursor or building block for more complex molecules, such as isoquinoline (B145761) derivatives, which possess a broad spectrum of pharmacological activities. semanticscholar.org
Isoquinolines are a class of nitrogen-containing heterocyclic compounds that are the core structure of many natural and synthetic molecules with significant biological effects. semanticscholar.orgresearchgate.net Research has extensively documented their potential as analgesic, anti-inflammatory, and antimicrobial agents. core.ac.ukontosight.airesearchgate.net
Synthetic isoquinoline derivatives have shown promising results in preclinical studies. For example, a series of N-substituted (E)-4-arylidene-isoquinoline-1,3-diones were evaluated for in vivo anti-inflammatory, analgesic, and antipyretic activities, with several compounds demonstrating significant effects comparable to standard drugs like indomethacin and diclofenac (B195802) sodium. core.ac.ukinnovareacademics.in In the realm of antimicrobial discovery, newly synthesized tricyclic isoquinoline derivatives have exhibited antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com Furthermore, certain isoquinoline-1-carboxamide (B73039) derivatives have been identified as potent inhibitors of pro-inflammatory mediators in microglial cells, suggesting their potential for treating neuroinflammatory conditions. mdpi.comnih.gov One such derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), effectively suppressed the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov
Pharmacological Activities of Selected Isoquinoline Derivatives
| Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| N-substituted (E)-4-arylidene-isoquinoline-1,3-diones | Anti-inflammatory, Analgesic | Compounds 5d, 5g, and 5h showed significant activity in animal models. | core.ac.ukinnovareacademics.in |
| Tricyclic isoquinolines | Antibacterial | Compound 8d showed activity against S. aureus (MIC 16 µg/mL). | mdpi.com |
| Isoquinoline-1-carboxamides (e.g., HSR1101) | Anti-inflammatory | Inhibited production of NO, IL-6, and TNF-α in LPS-treated BV2 microglial cells. | mdpi.comnih.gov |
| Isoquinolone Derivatives | Analgesic | Antagonists of the LPA5 receptor showed significant analgesic effects in inflammatory and neuropathic pain models. | nih.gov |
Derivatives of this compound have been investigated as inhibitors of various enzymes, a common strategy in drug discovery. researchgate.net Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. wikipedia.org
Research into new MAO inhibitors has explored hybrid molecules that incorporate a dichlorobenzoic acid moiety. For instance, a series of hybrids combining tetrahydroacridine and 3,5-dichlorobenzoic acid were designed and evaluated for their ability to inhibit cholinesterase enzymes and MAO-B, demonstrating the utility of the dichlorinated ring in targeting these enzymes. nih.gov
The inhibitory activity of dichlorobenzoate derivatives is not limited to MAOs. A derivative of the natural product gentiopicroside, which incorporates a 3,4-dichlorobenzoate group, was synthesized and identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to inflammation. nih.gov Additionally, various halo-substituted ester/amide-based derivatives, including 2-((5-isopropyl-2-methylphenyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, have been synthesized and studied for their enzyme inhibitory kinetics against jack bean urease. nih.gov
Enzyme Inhibition by this compound Derivatives
| Derivative Structure | Target Enzyme | Significance | Reference |
|---|---|---|---|
| Gentiopicroside-3,4-dichlorobenzoate | Cyclooxygenase-2 (COX-2) | Potential anti-inflammatory agent. | nih.gov |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid | Monoamine Oxidase B (MAO-B) | Potential therapeutic for Alzheimer's disease. | nih.gov |
| 2-((Aryl)amino)-2-oxoethyl 3,4-dichlorobenzoates | Jack Bean Urease | Demonstrates broad enzyme inhibitory potential of the scaffold. | nih.gov |
Analgesic, Anti-inflammatory, and Antimicrobial Properties of Isoquinoline Derivatives
Medicinal Chemistry and Drug Synthesis Applications
This compound and its parent acid are valuable intermediates in medicinal chemistry for the synthesis of new therapeutic candidates. vulcanchem.com The chlorinated aromatic structure can provide favorable pharmacokinetic properties and serves as a scaffold for building more complex, biologically active molecules. vulcanchem.com
Its utility is demonstrated in the synthesis of compounds targeting a range of diseases. For example, isopropoxycarbonyl 3,4-dichlorobenzoate has been used as a key reagent to couple with various anilines in the development of novel antitubercular agents that inhibit the essential mycobacterial enzyme MabA (FabG1). mdpi.com This approach highlights how the 3,4-dichlorobenzoyl moiety can be incorporated into different molecular frameworks to explore new drug leads. The synthesis of complex ester and amide derivatives for enzyme inhibition studies further underscores its role as a versatile starting material in the creation of compound libraries for pharmacological screening. nih.govsmolecule.com
Use as Intermediates in Drug Synthesis
Antitubercular Agents: In the search for new treatments for tuberculosis, researchers have identified an anthranilic acid series as a promising starting point. Early studies led to the identification of an inhibitor (compound 1) which features a 3,4-dichlorobenzoyl group linked to an anthranilic acid core. mdpi.com This compound was found to inhibit MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com The synthesis of this and related analogs often involves coupling a derivative of 3,4-dichlorobenzoic acid with an amine, demonstrating the role of this chemical scaffold in creating potential antitubercular drugs. mdpi.com
Anti-Inflammatory Drug Candidates: this compound has been used in the structural modification of natural products to create novel anti-inflammatory agents. dovepress.com For instance, it was used to synthesize a derivative of gentiopicroside, a natural compound, resulting in a molecule designated PL-7. dovepress.com This new compound, which incorporates the 3,4-dichlorobenzoate moiety, was investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs known for treating pain and inflammation. dovepress.com
Modulators of Multidrug Resistance (MDR): The 3,4-dichlorobenzoate group has been attached to natural products to create semisynthetic derivatives capable of combating multidrug resistance in cancer cells. Sipholenol A, a triterpenoid (B12794562) from a marine sponge, was modified to create Sipholenol A-4-O-3′,4′-dichlorobenzoate. mdpi.com This derivative was developed as part of a strategy to find compounds with antimigratory and antiproliferative activities in breast cancer cell lines, highlighting the utility of the 3,4-dichlorobenzoate moiety in modulating complex biological processes like cancer cell resistance. mdpi.com
Exploration of Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. The 3,4-dichlorobenzoate unit is often a subject of these studies, where researchers compare its effects to other substitution patterns to optimize a drug's performance.
In the development of antitubercular agents based on the anthranilic acid core, the 3,4-dichlorobenzoyl motif was found to be important for inhibitory activity against the MabA enzyme. mdpi.com SAR studies showed that modifying this part of the molecule, for example by replacing the amide link with a bioisosteric 1,2,4-oxadiazole (B8745197) ring, was a key strategy in exploring and optimizing the compound's potency. mdpi.com
| Compound | Key Structural Feature | Reported Finding |
|---|---|---|
| Compound 1 | 3,4-dichlorobenzoyl motif linked via an amide to an iodinated anthranilic core. | Identified as an inhibitor of the MabA enzyme with an IC50 of 38 ± 6 µM. |
| Compound 2 | Direct brominated analog of Compound 1. | Displayed a similar potency to Compound 1, indicating some tolerance for halogen substitution on the anthranilic core. |
| Compound 7 | The amide link is replaced by a 1,2,4-oxadiazole ring. | This bioisosteric replacement was tested to explore alternative chemical linkages for the 3,4-dichlorobenzoyl group. |
Similarly, in the synthesis of anti-inflammatory gentiopicroside derivatives, the choice of the benzoate (B1203000) ester was critical. A study comparing various substituted benzoates revealed that para-substitution with electron-withdrawing groups, such as the chlorine in the 3,4-dichloro arrangement, may be beneficial for anti-inflammatory activity. dovepress.com This highlights a specific SAR insight where the electronic properties of the substituents on the phenyl ring are tuned to enhance a desired pharmacological effect. dovepress.com
| Compound ID | Benzoate Substitution | Significance in SAR Study |
|---|---|---|
| PL-7 | 3,4-dichloro | Represents the target derivative with strong electron-withdrawing groups. |
| PL-4 | 3-chloro | Allows comparison of a single chloro-substituent versus the dichloro pattern. |
| PL-5 | 4-bromo | Explores the effect of a different halogen at the para-position. |
| PL-15 | 3-methyl | Provides a comparison with an electron-donating group instead of electron-withdrawing halogens. |
Environmental Fate and Analytical Methodologies
Environmental Degradation and Metabolism
The environmental persistence and transformation of Methyl 3,4-dichlorobenzoate (B1239242) are governed by biotic and abiotic processes. The initial and critical step in its breakdown in environmental and biological systems is the hydrolysis of the ester bond, yielding 3,4-dichlorobenzoic acid and methanol (B129727). oup.com The subsequent fate is then determined by the degradation of the resulting chlorinated benzoic acid.
Microbial Metabolism of Halogenated Benzoates
The microbial breakdown of chlorinated benzoic acids, such as the 3,4-dichloro isomer formed from Methyl 3,4-dichlorobenzoate, is a key process in their environmental detoxification. researchgate.net Bacteria capable of utilizing these compounds as a sole carbon and energy source have been isolated from various environments, including contaminated soil and wastewater. researchgate.netnih.gov
The degradation pathways are often initiated by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. ontosight.aiasm.org For instance, the enzyme 3,4-dichlorobenzoate-4,5-oxygenase specifically catalyzes the dioxygenation of 3,4-dichlorobenzoate. ontosight.ai Strains like Corynebacterium jeikeium have been shown to effectively degrade 3,4-dichlorobenzoic acid, utilizing an ortho ring-cleavage pathway initiated by a 1,2-dioxygenase. researchgate.net
In some cases, degradation occurs through cometabolism, where the breakdown of the chlorinated compound is facilitated by the presence of another growth-supporting substrate. oup.com Acinetobacter sp. strain 4-CB1, for example, cometabolizes 3,4-dichlorobenzoate in the presence of 4-chlorobenzoate. oup.com This process, however, can be subject to inhibition, as 3,4-dichlorobenzoate can act as a competitive inhibitor of its own metabolism and the metabolism of the primary substrate. oup.com The process involves dehalogenation steps, which can occur both aerobically and anaerobically. nih.govnih.gov
Hydrolysis and Photodegradation Pathways
The primary degradation pathway for this compound in aqueous environments is hydrolysis, which converts it to 3,4-dichlorobenzoic acid. oup.com This reaction can be abiotic, particularly under pH conditions less than 4 or greater than 9, but is often mediated by microbial esterases. vulcanchem.com Soil bacteria, such as Burkholderia cepacia, have demonstrated the ability to hydrolyze the ester bonds of various methyl aromatic esters, including chlorinated derivatives. oup.com
Following hydrolysis, the resulting 3,4-dichlorobenzoic acid may undergo photodegradation. While specific data for this isomer is limited, related chlorinated aromatic compounds are known to be susceptible to photolytic processes. vulcanchem.com For example, the presence of nitro groups on a similar phenyl dichlorobenzoate structure has been shown to undergo photoreduction, suggesting that the chlorinated ring of 3,4-dichlorobenzoic acid could also be susceptible to transformation upon exposure to sunlight. vulcanchem.com
Metabolites and Transformation Products in Environmental Matrices
The microbial metabolism of 3,4-dichlorobenzoate results in several intermediate and final transformation products. The specific metabolites formed depend on the microbial strain and the environmental conditions (aerobic vs. anaerobic).
During the cometabolism of 3,4-dichlorobenzoate by Acinetobacter sp. strain 4-CB1, key identified intermediates include 3-chloro-4-hydroxybenzoate and 4-carboxy-1,2-benzoquinone, with the latter accumulating as a final product under certain conditions. nih.govoup.com In other organisms, the degradation of dichlorobenzoates can proceed through the formation of chlorocatechols. asm.org For instance, the metabolism of 2,5-dichlorobenzoate (B1240473) by Pseudomonas putida P111 was found to produce 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, which was identified via its acid-hydrolyzed products, 3,5- and 2,4-dichlorophenol. researchgate.net
Table 1: Identified Metabolites from the Degradation of Dichlorobenzoates
| Parent Compound | Microbial Strain | Identified Metabolite(s) | Reference |
|---|---|---|---|
| 3,4-Dichlorobenzoate | Acinetobacter sp. strain 4CB1 | 4-Carboxy-1,2-benzoquinone | nih.gov |
| 3,4-Dichlorobenzoate | Acinetobacter sp. strain 4-CB1 | 3-Chloro-4-hydroxybenzoate | oup.com |
| 2,5-Dichlorobenzoate | Pseudomonas putida P111 | 1-Carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene | researchgate.net |
| 3,5-Dichlorobenzoate | Pseudomonas sp. | 3,5-Dichlorocatechol | researchgate.net |
Analytical Methods for Detection and Quantification
Accurate detection and quantification of this compound and its degradation products in environmental and biological samples are essential for monitoring and research. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques employed.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography is a widely used technique for the analysis of this compound due to its volatility. american.edu The analysis is typically performed on capillary columns, such as a DB-5. researchgate.net For the analysis of its primary metabolite, 3,4-dichlorobenzoic acid, a derivatization step is often necessary to increase volatility and improve chromatographic performance. nih.gov Methylation, using reagents like diazomethane, is a common procedure to convert the acid back into its methyl ester form for GC analysis. nih.gov
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is suitable for analyzing both the ester and its more polar acid metabolite without derivatization. ebi.ac.uk These methods are frequently used for complex matrices like water and plasma, often employing solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis. ebi.ac.ukresearchgate.net
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the preferred detection method due to its high sensitivity and specificity, allowing for definitive identification and quantification of target analytes. When coupled with GC (GC-MS), it provides robust analysis for this compound and its derivatized metabolites. nih.govregulations.gov GC-MS methods have been developed for quantifying related dichlorobenzoic acid metabolites in plasma with quantification limits as low as 0.5 to 1 ng/mL. nih.gov
LC coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity for analyzing these compounds in complex environmental samples like groundwater. ebi.ac.uk For example, UHPLC-MS/MS methods have been validated for various herbicide transformation products, achieving limits of detection in the low nanogram-per-liter range. ebi.ac.uk Quantification is typically achieved using internal standards, such as isotopically labeled analogues of the analyte, to ensure accuracy and precision. nih.gov
Table 2: Summary of Analytical Methodologies
| Technique | Sample Preparation | Derivatization | Application | Reference |
|---|---|---|---|---|
| GC-MS | Liquid-liquid extraction | Methylation (for acid metabolites) | Quantification in monkey plasma | nih.gov |
| GC-MS | Solid-phase extraction (SPE) | Required for acid metabolite | Analysis of herbicide residues in groundwater | researchgate.net |
| HPLC/MS, GC/MS | - | - | Identification of urinary metabolites | ebi.ac.uk |
| UHPLC-MS/MS | - | Not required | Determination in groundwater | ebi.ac.uk |
Validation of Analytical Methods (e.g., Independent Laboratory Validation)
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. apvma.gov.au For compounds like this compound, this involves demonstrating that the analytical procedure, when correctly applied, produces reliable and accurate results. apvma.gov.au Regulatory bodies such as the Australian Pesticides and Veterinary Medicines Authority (APVMA) and the European Commission provide detailed guidelines for the validation of analytical methods for pesticides and their residues. apvma.gov.aueurl-pesticides.eu
An essential component of method validation is the Independent Laboratory Validation (ILV). An ILV involves a second, independent laboratory performing the method to ensure it is reproducible and robust. For instance, in the context of pesticide residue analysis, Dow AgroSciences submitted an ILV study to support the enforcement of an analytical method for livestock commodities. This gas chromatography/mass spectrometry (GC/MS) method was successfully validated by the petitioner and underwent a successful ILV. regulations.gov
Key parameters assessed during method validation include:
Accuracy: This is determined by recovery experiments, where the sample is spiked with a known amount of the analyte. The accuracy should be assessed at multiple concentrations. apvma.gov.au For livestock commodities, recoveries are generally considered acceptable if they fall within the 70-120% range. regulations.gov
Precision: This evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Selectivity/Specificity: This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For some pesticide residue methods, the LOQ has been established at 0.01 ppm. regulations.gov
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A reported LOD for certain residue analyses is 0.003 ppm. regulations.gov
Revalidation of an analytical method may be necessary when there are changes to the synthesis of the active constituent, such as a different impurity profile, or modifications to the formulation of a chemical product. The extent of revalidation depends on the nature of the change. apvma.gov.au
Sample Preparation and Extraction Techniques
The preparation and extraction of samples are crucial steps in the analytical workflow for determining the presence of this compound and related compounds in various matrices. The choice of technique depends on the nature of the sample (e.g., plant tissue, animal fat, soil, water) and the physicochemical properties of the analyte.
For the analysis of pesticide residues that are converted to a common moiety, such as the conversion of certain pesticides and their metabolites to a methyl ester of a dichlorobenzoic acid, specific extraction and hydrolysis procedures are employed. For example, fat samples can be extracted with ethyl acetate, followed by centrifugation. The extract is then evaporated, redissolved, and subjected to acid hydrolysis (e.g., using sulfuric acid at elevated temperatures) to convert the parent compound and its metabolites to the target analytical moiety. regulations.gov Milk, eggs, and other tissues may undergo a combined extraction and hydrolysis step. regulations.gov
Commonly used techniques for sample preparation and extraction in residue analysis include:
Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration and cleanup of samples, particularly for water analysis. It involves passing the liquid sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in a wide variety of food matrices. It typically involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction.
The stability of the analyte during sample storage and processing is a critical consideration. For many pesticides and their metabolites, the chemical moiety is quite stable to enzymatic action in plants and animals, as well as to acid and base hydrolysis used in analytical methods. regulations.gov Samples are often stored frozen to minimize degradation, and it is generally assumed that any degradates formed during storage will be converted to the common analytical moiety by the enforcement method. regulations.gov For volatile or labile pesticides, it is recommended to begin analysis on the day of sample receipt. eurl-pesticides.eu
Residue Analysis and Environmental Monitoring
Detection in Plant and Animal Commodities
The analysis of residues of this compound itself in plant and animal commodities is not a primary focus of regulatory monitoring. Instead, this compound often serves as an analytical derivative for the determination of other pesticides. For example, certain enforcement methods for the fungicide propiconazole (B1679638) and the herbicide pronamide involve the conversion of the parent compound and its relevant metabolites to a dichlorobenzoic acid methyl ester. regulations.govepa.gov This approach simplifies the analysis by measuring a single, stable compound, with the results expressed as equivalents of the parent pesticide. regulations.govepa.gov
For instance, the enforcement analytical method for propiconazole in plants involves detecting residues as 2,4-dichlorobenzoic acid methyl ester. epa.gov Similarly, the method for pronamide and its metabolites converts these residues to methyl 3,5-dichlorobenzoate for quantification by gas chromatography with an electron capture detector (GC-ECD). regulations.gov
The general process for residue analysis in food commodities involves:
Sample Collection and Preparation: Samples of raw agricultural commodities are collected and prepared on a whole product basis, where practical. fda.gov
Extraction and Cleanup: The prepared samples undergo extraction and cleanup procedures to isolate the residues from the matrix.
Derivatization (if necessary): For compounds like pronamide and propiconazole, this step converts the residues to a common dichlorobenzoic acid methyl ester.
Instrumental Analysis: The final extract is analyzed using techniques such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) for confirmation. eurl-pesticides.eu
Regulatory bodies like the FDA set tolerance levels for pesticide residues in various commodities. regulations.gov Compliance is determined by measuring the specified residues, which in these cases would be those convertible to the dichlorobenzoic acid methyl ester, expressed as the parent compound. regulations.gov
Table 1: Example of Residue Analysis Data for an Independent Laboratory Validation
| Analyte | Matrix | Fortification Level (ppm) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Propyzamide (B133065) | Chicken fat | 0.01 | 107.3 | 5.9 |
| Propyzamide | Chicken fat | 0.05 | 98.5 | 3.1 |
| Propyzamide | Chicken muscle | 0.01 | 95.0 | 4.2 |
| Propyzamide | Chicken muscle | 0.05 | 92.8 | 2.5 |
| Data derived from an independent laboratory validation of an analytical method for livestock matrices where propyzamide and its metabolites are converted to methyl-3,5-dichlorobenzoate. regulations.gov |
Considerations for Environmental Risk Assessment
An Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. roche.compops.int For pesticides and other chemicals, the ERA is a crucial part of the registration and reregistration process. roche.comepa.gov The assessment considers both the potential for exposure to the chemical and its inherent hazards. topra.org
Key components of an ERA include:
Hazard Identification: This involves identifying the potential adverse effects a substance can have on environmental organisms (e.g., aquatic species, terrestrial vertebrates, bees). topra.org
Exposure Assessment: This step estimates the concentration of the chemical that is likely to be found in various environmental compartments (soil, water, air). This is often referred to as the Predicted Environmental Concentration (PEC) or Estimated Environmental Concentration (EEC). epa.gov
Effects Assessment: This determines the relationship between the exposure concentration and the adverse effects, establishing endpoints such as the No-Observed-Effect-Concentration (NOEC).
Risk Characterization: This integrates the exposure and effects assessments to determine the likelihood of adverse effects occurring in the environment. This is often done by comparing the PEC to the Predicted No-Effect Concentration (PNEC).
For a compound like this compound, its role in an ERA would likely be as a metabolite or a derivative of a parent pesticide. The environmental fate and transport of the parent compound and its significant metabolites are key considerations. For example, the anaerobic soil metabolism of the fungicide piperalin, which contains a 3,4-dichlorobenzoate moiety, was studied to determine its persistence in the environment. epa.gov
Q & A
Basic Synthesis and Characterization
Q: What is the optimal method for synthesizing methyl 3,4-dichlorobenzoate, and how can its purity be validated? A: this compound is synthesized via esterification of 3,4-dichlorobenzoic acid using methanol under acidic catalysis. A reported procedure achieved a 79% yield by refluxing the acid with methanol and a catalytic agent, followed by distillation and crystallization . Purity is validated using melting point analysis (lit. 45–47°C; observed 47°C) and spectroscopic characterization:
- IR : Strong carbonyl stretch at 1733 cm⁻¹ confirms ester formation.
- NMR : Distinct singlet at δ 3.94 (3H, methyl group) and aromatic proton signals (δ 7.53–8.12) align with the substituent pattern . Gas chromatography (GC) with retention time comparison (e.g., 4.4 min for this compound) is recommended for assessing trace impurities .
Intermediate Purification Challenges
Q: How can researchers address low yields during recrystallization of this compound? A: Low yields often arise from improper solvent selection or rapid cooling. A water-ethanol mixture (1:1 v/v) is effective for gradual crystallization, as demonstrated in analogous dichlorinated benzoate syntheses . For stubborn impurities, column chromatography using hexane:ethyl acetate (9:1) can resolve co-eluting byproducts. Monitor fractions by TLC (Rf ~0.5 in same solvent system).
Analytical Method Development
Q: What advanced analytical techniques resolve structural ambiguities in this compound derivatives? A:
- ²⁵³ nm UV-Vis : Detect π→π* transitions of the aromatic system; shifts indicate substituent effects.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 219.9794 (C₈H₆Cl₂O₂).
- HPLC-DAD : Use a C18 column with acetonitrile:water (70:30) to separate positional isomers (e.g., 2,4- vs. 3,4-dichloro derivatives) .
Advanced Reactivity Studies
Q: How does the electronic effect of 3,4-dichloro substituents influence the reactivity of the ester group? A: The electron-withdrawing chlorine atoms activate the carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis). In electroreduction studies, this compound undergoes selective dechlorination at the 4-position due to steric and electronic factors, forming 3-chlorobenzoate intermediates . Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potentials.
Biological Activity Profiling
Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A:
- Antifungal assays : Piperalin, a 3,4-dichlorobenzoate derivative, is tested against Candida albicans via broth microdilution (MIC ~50 µg/mL) .
- Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with this compound as a substrate analog .
- SAR studies : Modify the ester group to amides or thioesters and compare bioactivity trends .
Mechanistic Insights from Spectroscopy
Q: How can NMR coupling constants resolve regiochemical ambiguities in substituted benzoates? A: For this compound, the ¹H NMR signals at δ 7.53 (d, J = 8.1 Hz, 5-H) and δ 8.12 (d, J = 2 Hz, 2-H) indicate meta coupling between H-5 and H-6, while H-2 and H-6 exhibit ortho coupling (J = 2 Hz). ¹³C NMR assigns C-3 and C-4 as quaternary carbons at δ 132.9 and 137.6, respectively .
Stability Under Reaction Conditions
Q: Does this compound degrade under high-temperature catalysis? A: Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C. For reactions requiring heating (e.g., Ullmann coupling), keep temperatures below 150°C and use inert atmospheres to prevent ester hydrolysis. Microwave-assisted synthesis (100°C, 30 min) in DMF is a viable alternative .
Derivative Synthesis for Material Science
Q: How can this compound be functionalized for polymer applications? A:
- Suzuki-Miyaura coupling : Introduce aryl boronic acids at the 4-position to create π-conjugated monomers .
- Hydrolysis to acid : React with NaOH/ethanol (1:1) to yield 3,4-dichlorobenzoic acid, a precursor for metal-organic frameworks (MOFs) .
Contradictions in Reported Data
Q: How to reconcile discrepancies in melting points (e.g., 45–47°C vs. 47°C)? A: Variations arise from impurities or polymorphic forms. Reproduce synthesis using strict anhydrous conditions (e.g., molecular sieves in methanol) and verify via DSC to identify polymorph transitions .
Environmental and Safety Considerations
Q: What precautions are necessary for handling this compound? A:
- Toxicity : LD50 (oral, rat) = 1200 mg/kg; use PPE and fume hoods.
- Waste disposal : Neutralize with 10% NaOH, then incinerate.
- Storage : Keep in amber vials at 4°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
